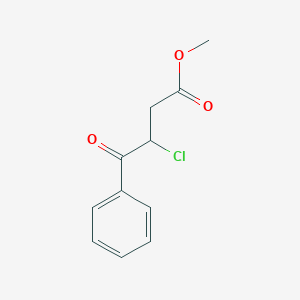![molecular formula C11H17N3O3 B14132717 1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006494-70-7](/img/structure/B14132717.png)
1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the carboxylic acid group and the amino substituents. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions: 1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
類似化合物との比較
1-Amino-2-methylpropan-2-ol: This compound shares structural similarities but differs in its functional groups and reactivity.
5-Amino-pyrazoles: These compounds also contain a pyrazole ring and are used in similar applications, but their substitution patterns and properties vary.
Uniqueness: 1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
1006494-70-7 |
|---|---|
分子式 |
C11H17N3O3 |
分子量 |
239.27 g/mol |
IUPAC名 |
1-[1-(2-methylpropylamino)-1-oxopropan-2-yl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)4-12-10(15)8(3)14-6-9(5-13-14)11(16)17/h5-8H,4H2,1-3H3,(H,12,15)(H,16,17) |
InChIキー |
BUQWWOSTTBQNDV-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C(C)N1C=C(C=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


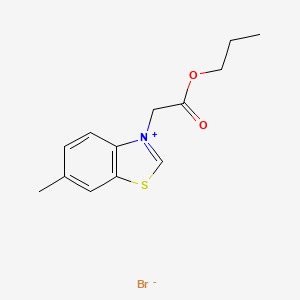
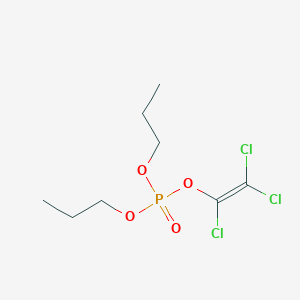
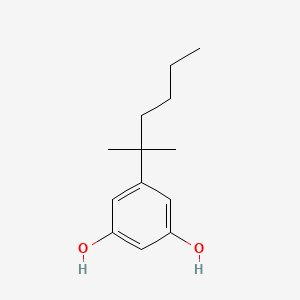
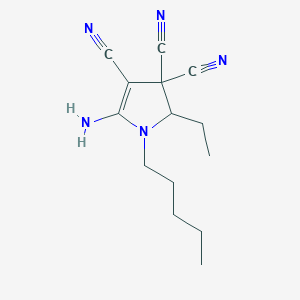
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
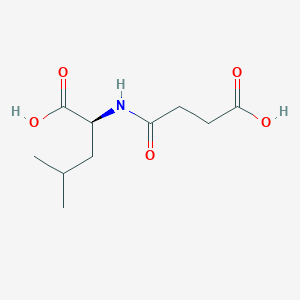
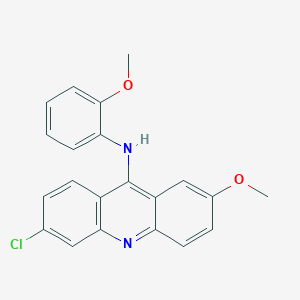
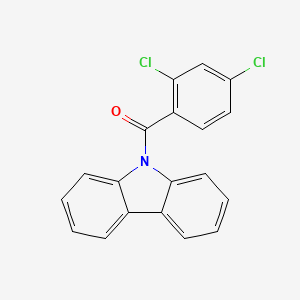
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)
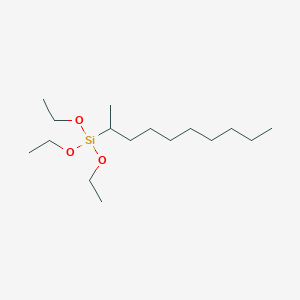
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
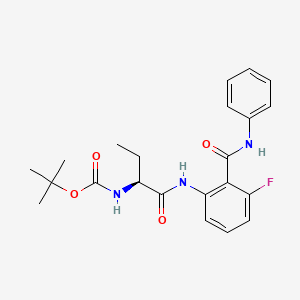
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
